

STL1267: Application Notes and Protocols for Neuroscience Research

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Compound of Interest		
Compound Name:	STL1267	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

STL1267 is a potent and specific synthetic agonist for the nuclear receptor REV-ERB.[1] A key characteristic of **STL1267** for neuroscience research is its ability to cross the blood-brain barrier, allowing for the investigation of central nervous system targets.[2][3][4][5] This document provides detailed application notes and protocols for the use of **STL1267** in neuroscience research, focusing on its mechanism of action, relevant experimental procedures, and quantitative data.

Mechanism of Action

STL1267 acts as an agonist for REV-ERBα and REV-ERBβ, which are critical components of the circadian clock and regulators of metabolic and inflammatory processes.[1][4] Upon binding to the ligand-binding domain of REV-ERB, **STL1267** induces a conformational change that facilitates the recruitment of the nuclear receptor corepressor (NCoR).[1][3] This complex then binds to specific DNA sequences, known as REV-ERB response elements, in the promoter regions of target genes, leading to the repression of their transcription.[6] A primary target gene inhibited by REV-ERB activation is BMAL1, a core component of the positive limb of the circadian clock.[2][4][7] By suppressing BMAL1 expression, **STL1267** can modulate circadian rhythms and downstream physiological processes.



Quantitative Data

The following tables summarize the key quantitative parameters of **STL1267** from various in vitro and in vivo studies.

Table 1: In Vitro Activity of STL1267

Parameter	Value	Cell Line/System	Reference
Ki for REV-ERBα	0.16 μΜ	Radioligand Binding Assay	[2][3][7]
EC50 for NCoR Recruitment	0.13 μΜ	FRET Assay	[3][4]
EC50 in HEK293 Cells	1.8 μΜ	Cell-based Reporter Assay	[4][8]
Effective Concentration	5 μΜ	HepG2 cells	[4][7]
No Adverse Effects on Viability	Up to 20 μM	HepG2, C2C12 cells	[4][7]

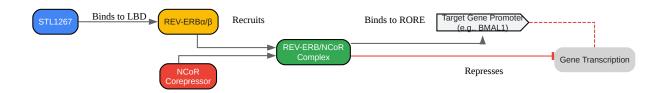
Table 2: In Vivo Characteristics of STL1267

Parameter	Value	Animal Model	Reference
Dosage	50 mg/kg	C57Bl/6J mice	[4][7]
Administration Route	Intraperitoneal (i.p.) injection	C57BI/6J mice	[4][7]
Plasma Half-life	~1.6 hours	C57Bl/6J mice	[4][7]
Brain Penetration	Successfully crosses the blood-brain barrier	C57BI/6J mice	[4]

Signaling Pathway



The signaling pathway of **STL1267** involves the direct activation of the nuclear receptor REV-ERB and the subsequent repression of target gene transcription.



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STL1267 activates REV-ERB, leading to gene repression.

Experimental Protocols

Detailed methodologies for key experiments involving **STL1267** are provided below.

In Vitro Gene Expression Analysis in Neuronal or Glial Cell Lines

This protocol describes how to treat a relevant cell line (e.g., HMC3 human microglia) with **STL1267** and analyze the expression of target genes such as BMAL1 and inflammatory markers.[6]

Materials:

- STL1267
- DMSO (vehicle)
- Appropriate cell culture medium
- Cell line (e.g., HMC3)
- Lipopolysaccharide (LPS) for inflammatory stimulation (optional)
- Reagents for RNA extraction, cDNA synthesis, and qPCR (e.g., SYBR Green Master Mix)

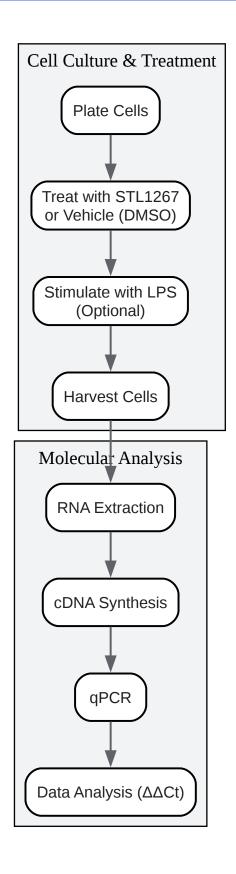


Primers for target genes (BMAL1, NLRP3, IL-1β, etc.) and a housekeeping gene (Ppia)

Procedure:

- Cell Culture: Culture the chosen cell line according to standard protocols.
- **STL1267** Preparation: Prepare a stock solution of **STL1267** in DMSO.[2] Further dilute in culture medium to the desired final concentrations (e.g., 1-10 μM).
- · Cell Treatment:
 - For basal gene expression: Replace the medium with fresh medium containing STL1267 or vehicle (DMSO).
 - For inflammation studies: Pre-treat cells with STL1267 or vehicle for 24 hours, then add
 LPS to the medium for an additional 24 hours.[6]
- RNA Extraction: After the treatment period, harvest the cells and extract total RNA using a
 preferred method (e.g., TRIzol reagent or a commercial kit).
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
 [8]
- Quantitative PCR (qPCR):
 - Prepare qPCR reactions using SYBR Green Master Mix, cDNA, and specific primers for your genes of interest.
 - Perform qPCR using a real-time PCR system.
 - \circ Analyze the data using the $\Delta\Delta$ Ct method, normalizing the expression of target genes to the housekeeping gene.[8]





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Workflow for in vitro gene expression analysis.



In Vivo Administration and Brain Tissue Analysis in Mice

This protocol outlines the procedure for administering **STL1267** to mice and subsequently analyzing gene expression in brain tissue.

Materials:

- STL1267
- Vehicle solution (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline)[2]
- C57Bl/6J mice
- Syringes and needles for intraperitoneal (i.p.) injection
- Anesthesia and surgical tools for tissue collection
- Reagents and equipment for RNA extraction, cDNA synthesis, and qPCR

Procedure:

- Animal Handling: Acclimate mice to the housing conditions for at least one week before the experiment.
- **STL1267** Formulation: Prepare the dosing solution of **STL1267** in the vehicle. Sonication may be required to fully dissolve the compound.[2]
- Administration: Administer a single dose of STL1267 (e.g., 50 mg/kg) or vehicle via i.p. injection.[4][7]
- Time Course: Euthanize mice at specific time points after injection (e.g., 12 hours) to assess the effect on target gene expression.[4][7]
- Tissue Collection:
 - Anesthetize the mouse deeply.
 - Perfuse transcardially with cold saline to remove blood from the brain.

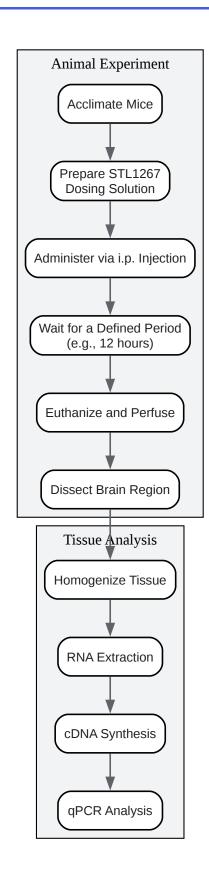
Methodological & Application





- Dissect the brain region of interest (e.g., hypothalamus, cortex).
- Snap-freeze the tissue in liquid nitrogen and store it at -80°C until further processing.
- Gene Expression Analysis:
 - Homogenize the brain tissue and extract total RNA.
 - Proceed with cDNA synthesis and qPCR as described in the in vitro protocol.





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Workflow for in vivo STL1267 studies in mice.



Applications in Neuroscience Research

Given its ability to cross the blood-brain barrier and modulate core clock genes, **STL1267** is a valuable tool for investigating a range of neurological and psychiatric conditions.

- Circadian Rhythm Disorders: Directly study the role of REV-ERB in the central pacemaker (suprachiasmatic nucleus) and peripheral clocks in the brain.
- Neuroinflammation: Investigate the anti-inflammatory effects of REV-ERB activation in models of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) or acute brain injury by examining its impact on microglial activation and cytokine expression.
- Metabolic and Feeding Disorders: Explore the central regulation of metabolism and appetite by targeting REV-ERB in hypothalamic circuits.[9]
- Pain Research: Evaluate the analgesic potential of REV-ERB agonism in models of inflammatory and neuropathic pain.[6][10]

Conclusion

STL1267 is a potent and brain-penetrant REV-ERB agonist that serves as a critical research tool for elucidating the role of the circadian clock and nuclear receptor signaling in the central nervous system. The provided data and protocols offer a foundation for designing and executing experiments to explore its therapeutic potential in various neurological disorders.

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